molecular formula C21H34Cl2N2 B12741058 Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride CAS No. 80761-10-0

Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride

Cat. No.: B12741058
CAS No.: 80761-10-0
M. Wt: 385.4 g/mol
InChI Key: ZGGBAFDPUIFCCF-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride is a heterocyclic organic compound. It is known for its unique structure, which includes a piperazine ring substituted with a hexahydro-s-indacenyl group and a butyl chain. This compound is often used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride typically involves the reaction of piperazine with 1,2,3,5,6,7-hexahydro-s-indacene and a butylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride is unique due to its specific combination of a piperazine ring and a hexahydro-s-indacenyl group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

80761-10-0

Molecular Formula

C21H34Cl2N2

Molecular Weight

385.4 g/mol

IUPAC Name

1-[4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl]-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C21H32N2.2ClH/c1-22-12-14-23(15-13-22)11-3-2-8-21-19-9-4-6-17(19)16-18-7-5-10-20(18)21;;/h16H,2-15H2,1H3;2*1H

InChI Key

ZGGBAFDPUIFCCF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl

Origin of Product

United States

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